

A Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Purity, Appearance, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,5-Bis(octyloxy)terephthalaldehyde
Cat. No.:	B043986

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,5-Bis(octyloxy)terephthalaldehyde** (CAS No. 123440-34-6), a key organic intermediate. Its utility in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and conjugated polymers necessitates a thorough understanding of its physical and chemical properties.^{[1][2][3]} This guide details its appearance, purity standards, and the experimental protocols used for its characterization.

Physicochemical Properties and Specifications

2,5-Bis(octyloxy)terephthalaldehyde is a derivative of terephthalaldehyde distinguished by two octyloxy chains at the 2 and 5 positions of the benzene ring.^[3] These long alkyl chains significantly enhance the molecule's solubility in common organic solvents, a crucial feature for solution-phase processing and synthesis.^[3] At room temperature, it is a solid.^[3] Commercially available batches of this compound typically exhibit high purity, essential for achieving predictable reaction kinetics and desired material properties in its applications.

The quantitative data for **2,5-Bis(octyloxy)terephthalaldehyde** are summarized in the table below.

Property	Value	Source(s)
CAS Number	123440-34-6	[1] [2] [4]
Molecular Formula	C ₂₄ H ₃₈ O ₄	[1] [4] [5] [6]
Molecular Weight	390.56 g/mol	[1] [2] [3] [4] [5] [6]
Appearance	White to yellow to green powder or crystal.	[4]
Bright yellow powder.	[1]	
Purity	>97.0% (GC)	[4] [5]
>98%	[1] [2] [6]	
Melting Point	75.0 - 79.0 °C	[1] [2] [4] [6]
Synonyms	2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde, C8PDA, 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxyterephthalaldehyde	[1] [2] [4] [6]
Storage Conditions	Store in a cool, dry place under an inert atmosphere, protected from air.	[4] [5] [7]

Experimental Protocols for Characterization

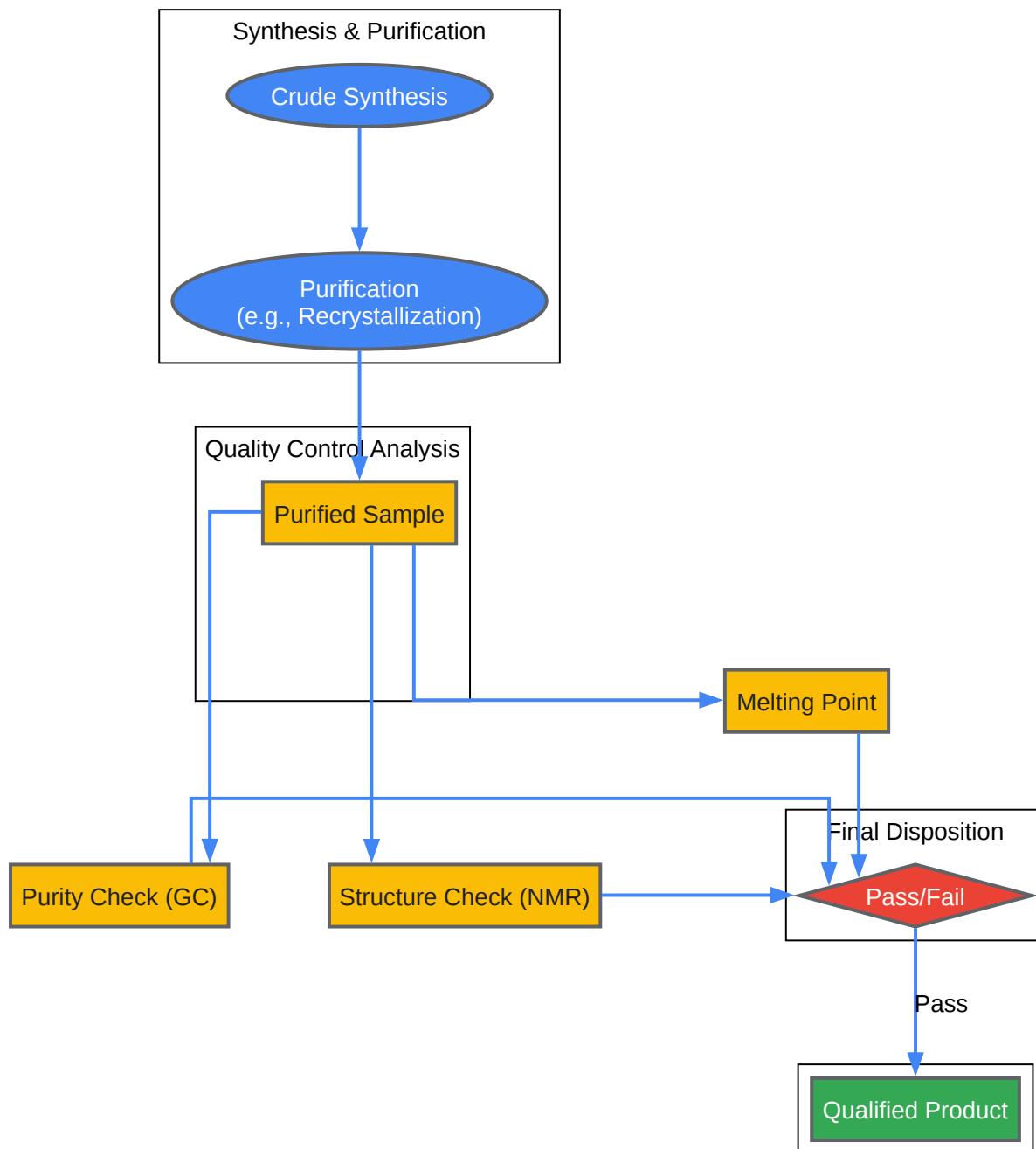
To ensure the quality and structural integrity of **2,5-Bis(octyloxy)terephthalaldehyde**, several analytical techniques are employed. The primary methods include Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[\[4\]](#)

Gas chromatography is utilized to determine the percentage purity of the compound by separating it from any volatile impurities.

- Objective: To quantify the purity of **2,5-Bis(octyloxy)terephthalaldehyde**.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent) suitable for separating high-boiling-point aromatic compounds.
- Sample Preparation: A dilute solution of the compound is prepared in a high-purity volatile solvent, such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.
- GC Parameters (Typical):
 - Injector Temperature: 280 °C
 - Detector Temperature: 300 °C
 - Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Data Analysis: The area of the peak corresponding to **2,5-Bis(octyloxy)terephthalaldehyde** is compared to the total area of all peaks in the chromatogram. The purity is expressed as a percentage of the main peak area relative to the total area.

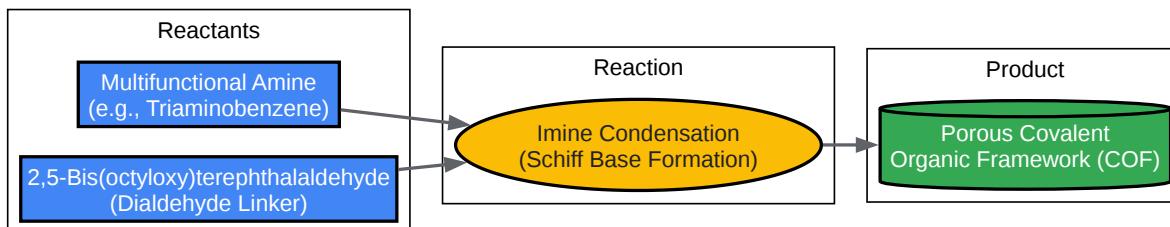
NMR spectroscopy is the definitive method for confirming the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.


- Objective: To verify the chemical structure of **2,5-Bis(octyloxy)terephthalaldehyde**.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).
- ¹H NMR Analysis: The spectrum should confirm the presence of:
 - Aldehyde protons (-CHO).

- Aromatic protons on the benzene ring.
- Methylene protons of the octyloxy chains (-OCH₂- and internal -CH₂- groups).
- Terminal methyl protons of the octyloxy chains (-CH₃).
- The integration of these signals should correspond to the number of protons in each environment.

- ¹³C NMR Analysis: The spectrum should show distinct signals for:
 - Carbonyl carbons of the aldehyde groups.
 - Aromatic carbons, including those bonded to oxygen and the aldehyde groups.
 - Aliphatic carbons of the octyloxy chains.
- Data Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared against predicted values and reference spectra to confirm that the synthesized product has the correct structure.[8]

Visualized Workflows and Applications


The following diagram illustrates the general workflow for the quality control and characterization of **2,5-Bis(octyloxy)terephthalaldehyde**, from synthesis to the final, verified product.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **2,5-Bis(octyloxy)terephthalaldehyde**.

2,5-Bis(octyloxy)terephthalaldehyde is a common building block for COFs.[1] The aldehyde groups undergo condensation reactions with multifunctional amines to form porous, crystalline polymers with a wide range of applications.[1][3]

[Click to download full resolution via product page](#)

Caption: Synthesis of a COF using **2,5-Bis(octyloxy)terephthalaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 2,5-Bis(octyloxy)terephthalaldehyde 98 123440-34-6 sigmaaldrich.com
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Bis(octyloxy)terephthalaldehyde | 123440-34-6 | 梯希爱(上海)化成工业发展有限公司 tcichemicals.com
- 5. chemscene.com [chemscene.com]
- 6. Sigma Aldrich 2,5-Bis(octyloxy)terephthalaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific fishersci.com
- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 2 5-BIS(OCTYLOXY)TEREPHTHALALDEHYDE 98(123440-34-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Purity, Appearance, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043986#purity-and-appearance-of-2-5-bis-octyloxy-terephthalaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com